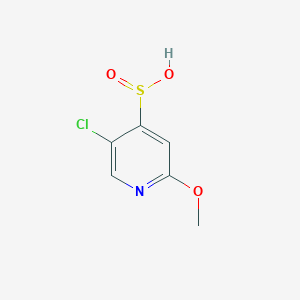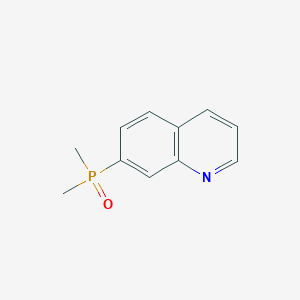
7-(dimethylphosphoryl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylphosphoryl)quinoline (7-DMPQ) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in a variety of scientific and industrial fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and is composed of a nitrogen atom, two methyl groups, and a phosphoryl group. 7-DMPQ is an important intermediate for the synthesis of a variety of compounds and has been used in the production of pharmaceuticals, agrochemicals, and materials. In recent years, 7-DMPQ has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
Aplicaciones Científicas De Investigación
7-(dimethylphosphoryl)quinoline has been studied extensively for its potential applications in a variety of scientific and industrial fields. It has been used as a precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In recent years, 7-(dimethylphosphoryl)quinoline has also been studied as a potential therapeutic agent with promising results in various areas of biomedical research.
Mecanismo De Acción
The mechanism of action of 7-(dimethylphosphoryl)quinoline is not yet fully understood, but it is believed to be related to its ability to interact with biological molecules. 7-(dimethylphosphoryl)quinoline has been shown to interact with proteins, DNA, and lipids, and has been found to inhibit the activity of enzymes involved in cell signaling pathways. It has also been found to modulate the expression of genes involved in inflammation and cell death.
Biochemical and Physiological Effects
7-(dimethylphosphoryl)quinoline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-(dimethylphosphoryl)quinoline can inhibit the activity of enzymes involved in cell signaling pathways, modulate the expression of genes involved in inflammation and cell death, and interact with proteins, DNA, and lipids. In vivo studies have shown that 7-(dimethylphosphoryl)quinoline can reduce inflammation, modulate the immune system, and reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(dimethylphosphoryl)quinoline has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It also has a wide range of applications and can be used in a variety of experiments. The main limitation of 7-(dimethylphosphoryl)quinoline is that its mechanism of action is not yet fully understood, so further research is needed to fully understand its effects and potential applications.
Direcciones Futuras
In order to fully understand the potential applications of 7-(dimethylphosphoryl)quinoline, further research is needed to better understand its mechanism of action. This could include further studies to elucidate the biochemical and physiological effects of 7-(dimethylphosphoryl)quinoline, as well as studies to determine its potential therapeutic effects in vivo. Additionally, further research is needed to explore the potential applications of 7-(dimethylphosphoryl)quinoline in the fields of pharmaceuticals, agrochemicals, and materials. Finally, further research is needed to develop more efficient and cost-effective methods for synthesizing 7-(dimethylphosphoryl)quinoline.
Métodos De Síntesis
7-(dimethylphosphoryl)quinoline is synthesized by a three-step process that involves the reaction of aniline with dimethylsulfate, followed by reaction with phosphoryl chloride and then with quinoline. The reaction of aniline with dimethylsulfate yields N-dimethyl-aniline, which is then reacted with phosphoryl chloride to form N-dimethyl-phosphoryl aniline. Finally, this compound is reacted with quinoline to yield 7-(dimethylphosphoryl)quinoline.
Propiedades
IUPAC Name |
7-dimethylphosphorylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGASNIWVTTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Dimethylphosphoryl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

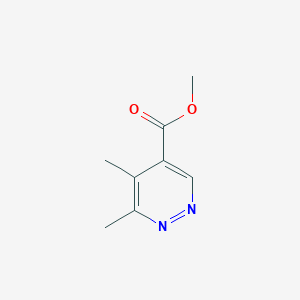
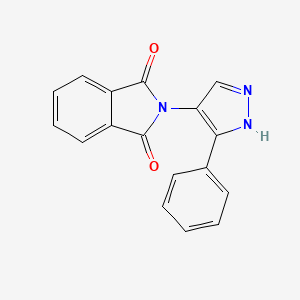
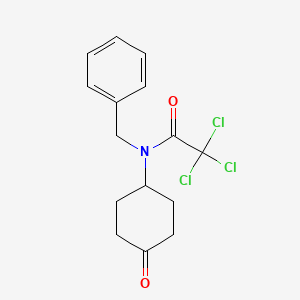
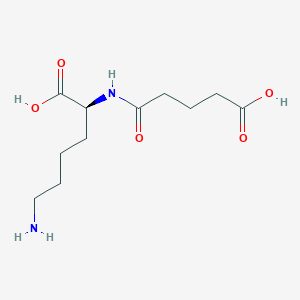
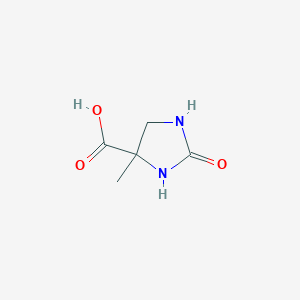

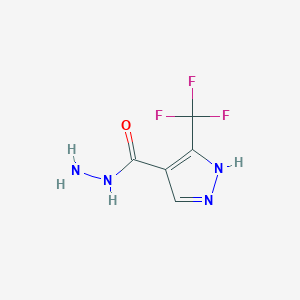
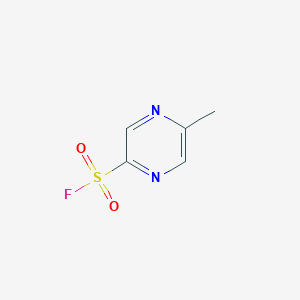
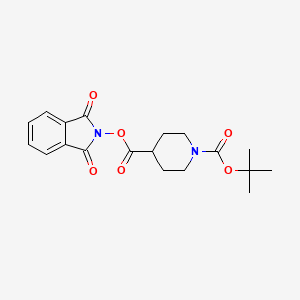
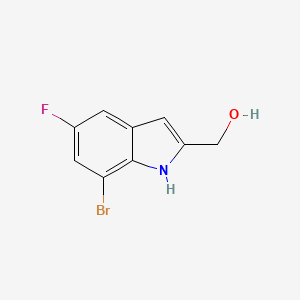

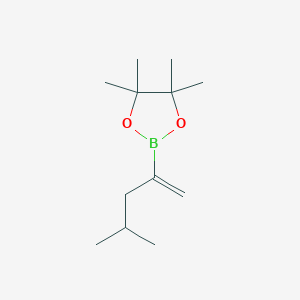
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)
